4-(butoxycarbonyl)phenyl 4-tert-butylbenzoate

Description

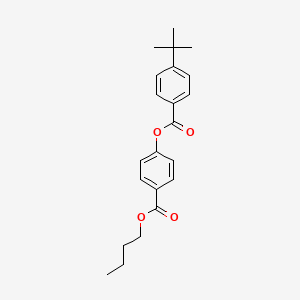

4-(Butoxycarbonyl)phenyl 4-tert-butylbenzoate is an ester derivative featuring two distinct functional groups: a butoxycarbonylphenyl moiety and a 4-tert-butylbenzoate group. This compound is structurally characterized by its aromatic ester linkages, which confer unique physicochemical properties such as hydrophobicity and thermal stability. The tert-butyl group enhances steric bulk and oxidative stability, while the butoxycarbonylphenyl group may influence solubility and molecular interactions .

Properties

IUPAC Name |

(4-butoxycarbonylphenyl) 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-5-6-15-25-20(23)16-9-13-19(14-10-16)26-21(24)17-7-11-18(12-8-17)22(2,3)4/h7-14H,5-6,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFCTLDVDKBLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butoxycarbonyl)phenyl 4-tert-butylbenzoate typically involves the esterification of 4-(butoxycarbonyl)phenol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(Butoxycarbonyl)phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products Formed

Hydrolysis: 4-(Butoxycarbonyl)phenol and 4-tert-butylbenzoic acid.

Reduction: 4-(Butoxycarbonyl)phenyl alcohol.

Substitution: Various substituted derivatives of the phenyl ring, depending on the substituent introduced.

Scientific Research Applications

4-(Butoxycarbonyl)phenyl 4-tert-butylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(butoxycarbonyl)phenyl 4-tert-butylbenzoate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with specific receptors or enzymes. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Table 1: Structural Features of 4-tert-Butylbenzoate Derivatives

| Compound Name | Substituent on Phenyl Ring | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(Butoxycarbonyl)phenyl 4-tert-butylbenzoate | Butoxycarbonyl (-OCOO(CH₂)₃CH₃) | Ester, tert-butyl | ~340 (estimated) |

| 4-(3-Phenylprop-2-ynoyl)phenyl 4-tert-butylbenzoate (4aj) | 3-Phenylpropynoyl | Ester, alkyne, tert-butyl | 392.44 |

| Methyl 4-tert-butylbenzoate | Methyl (-OCH₃) | Ester, tert-butyl | 192.25 |

| Ethyl 4-tert-butylbenzoate | Ethyl (-OCH₂CH₃) | Ester, tert-butyl | 206.28 |

| Butylparaben sodium | Butoxycarbonyl (-OCOO(CH₂)₃CH₃) | Ester (sodium salt), hydroxyl | 216.21 |

Key Observations :

- The tert-butyl group is a common feature, contributing to high thermal stability and hydrophobicity across all compounds .

- The butoxycarbonylphenyl group in the target compound and butylparaben sodium introduces bulkiness, but the latter’s sodium salt form enhances water solubility .

- Alkyne-containing derivatives like 4aj exhibit distinct reactivity (e.g., oxidative coupling) due to the triple bond .

Key Observations :

- Acid-catalyzed esterification is a prevalent method for synthesizing 4-tert-butylbenzoate esters, with optimized conditions (e.g., 10% catalyst, 5:1 alcohol:acid ratio) ensuring high yields .

- 4aj employs specialized metal-mediated coupling, reflecting the need for tailored approaches when introducing unsaturated bonds .

Physicochemical Properties

Table 3: Physical Properties and Spectral Data

Biological Activity

4-(butoxycarbonyl)phenyl 4-tert-butylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- CAS Number : 331462-12-5

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in cell signaling and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and survival.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : Investigations have shown that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound triggers apoptosis through the activation of caspase pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound shows good bioavailability when administered orally.

- Distribution : It is distributed widely in tissues, with a preference for lipid-rich environments.

- Metabolism : Metabolized primarily in the liver, leading to various metabolites that may also exhibit biological activity.

- Excretion : Primarily excreted via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.